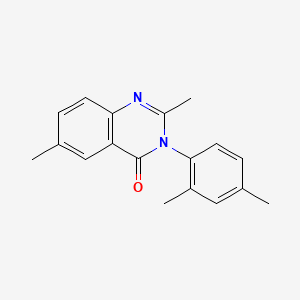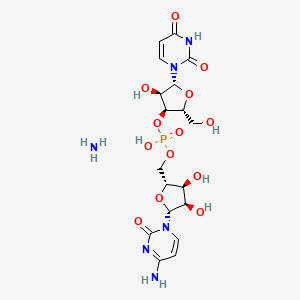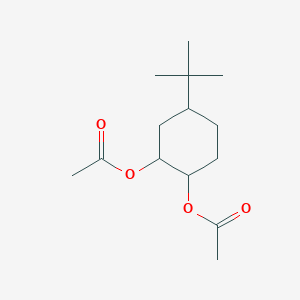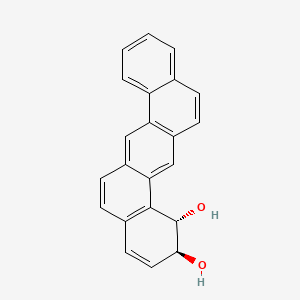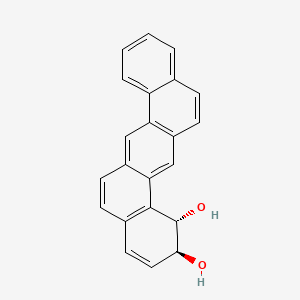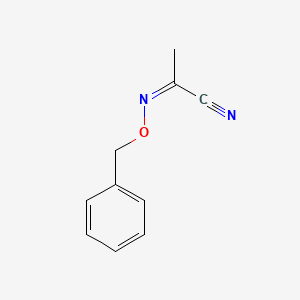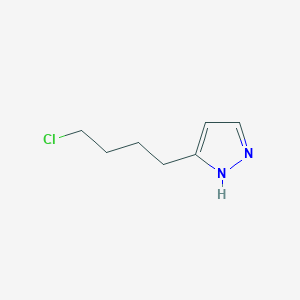
N-Ethyl-N-(1-phenoxy-2-propyl)-2-(2-methylpiperidino)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ETHYL-N-(1-PHENOXYPROPAN-2-YL)-2-PIPERIDIN-1-IUM-1-YLPROPANAMIDECHLORIDE: is a complex organic compound with a molecular formula of C20H33ClN2O3. It is known for its unique structure, which includes a phenoxypropan-2-yl group and a piperidin-1-ium-1-ylpropanamide moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ETHYL-N-(1-PHENOXYPROPAN-2-YL)-2-PIPERIDIN-1-IUM-1-YLPROPANAMIDECHLORIDE typically involves multiple steps. One common method includes the reaction of N-ethylpiperidine with 1-phenoxypropan-2-ol under specific conditions to form the intermediate product. This intermediate is then reacted with propanoyl chloride to yield the final compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
N-ETHYL-N-(1-PHENOXYPROPAN-2-YL)-2-PIPERIDIN-1-IUM-1-YLPROPANAMIDECHLORIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding oxides and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N-ETHYL-N-(1-PHENOXYPROPAN-2-YL)-2-PIPERIDIN-1-IUM-1-YLPROPANAMIDECHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-ETHYL-N-(1-PHENOXYPROPAN-2-YL)-2-PIPERIDIN-1-IUM-1-YLPROPANAMIDECHLORIDE involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. The phenoxypropan-2-yl group plays a crucial role in its binding affinity, while the piperidin-1-ium-1-ylpropanamide moiety contributes to its overall stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Methylpiperidin-1-ium-1-yl)ethyl N-ethyl-N-(1-phenoxypropan-2-yl)carbamate chloride
- 3-(diethylamino)-N-ethyl-N-(1-phenoxypropan-2-yl)propanamide hydrochloride
- 2-(diethylamino)-N-ethyl-N-(1-phenoxypropan-2-yl)acetamide hydrochloride
Uniqueness
N-ETHYL-N-(1-PHENOXYPROPAN-2-YL)-2-PIPERIDIN-1-IUM-1-YLPROPANAMIDECHLORIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
101651-79-0 |
|---|---|
Formule moléculaire |
C19H31ClN2O2 |
Poids moléculaire |
354.9 g/mol |
Nom IUPAC |
N-ethyl-N-(1-phenoxypropan-2-yl)-2-piperidin-1-ium-1-ylpropanamide;chloride |
InChI |
InChI=1S/C19H30N2O2.ClH/c1-4-21(16(2)15-23-18-11-7-5-8-12-18)19(22)17(3)20-13-9-6-10-14-20;/h5,7-8,11-12,16-17H,4,6,9-10,13-15H2,1-3H3;1H |
Clé InChI |
JSHPRBXOPRNVJN-UHFFFAOYSA-N |
SMILES canonique |
CCN(C(C)COC1=CC=CC=C1)C(=O)C(C)[NH+]2CCCCC2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13744742.png)
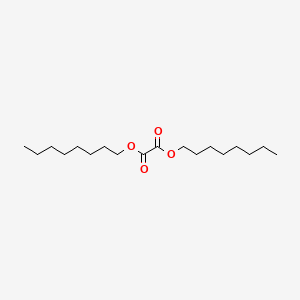


![3-[[2-[[4-[(4-chlorophenyl)methyl]piperidin-1-yl]methyl]-3-hydroxybutanoyl]amino]-N-methylbenzamide](/img/structure/B13744788.png)
